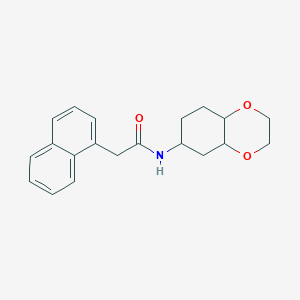
2-(naphthalen-1-yl)-N-(octahydro-1,4-benzodioxin-6-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(naphthalen-1-yl)-N-(octahydro-1,4-benzodioxin-6-yl)acetamide is a useful research compound. Its molecular formula is C20H23NO3 and its molecular weight is 325.408. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(Naphthalen-1-yl)-N-(octahydro-1,4-benzodioxin-6-yl)acetamide, with the molecular formula C20H23NO3 and a molecular weight of approximately 325.4 g/mol, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on recent studies and findings.
Chemical Structure
The compound features a complex structure that includes a naphthalene moiety and an octahydro-benzodioxin component. Its IUPAC name is N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-naphthalen-1-ylacetamide. The structural representation can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₂₃NO₃ |
| Molecular Weight | 325.408 g/mol |
| IUPAC Name | N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-naphthalen-1-ylacetamide |
| CAS Number | 1902894-74-9 |
Biological Activity Overview
Research into the biological activity of this compound indicates potential applications in medicinal chemistry, particularly in cancer therapy and enzyme inhibition.
Anticancer Activity
A study evaluating various naphthalene derivatives demonstrated that compounds similar to this compound exhibited significant antiproliferative effects against several human cancer cell lines. For instance:
- Cell Lines Tested : NPC-TW01 (nasopharyngeal carcinoma), H661 (lung carcinoma), Hep3B (hepatoma), A498 (renal carcinoma), MKN45 (gastric cancer).
- Findings : The compound showed specific cytotoxicity against NPC-TW01 cells with an IC50 value of approximately 0.6 μM. It inhibited cell proliferation by altering cell cycle distribution and accumulating cells in the S phase in a time-dependent manner .
Data Table of Biological Activities
| Activity | Cell Line/Target | IC50 Value | Mechanism |
|---|---|---|---|
| Antiproliferative | NPC-TW01 | 0.6 μM | Alters cell cycle distribution |
| Enzyme Inhibition | TBD | TBD | Potential inhibition of enzymes related to cancer metabolism |
Case Studies
Several case studies have highlighted the biological activities associated with compounds structurally similar to this compound:
-
Study on Naphthalene Derivatives :
- A range of N-(naphthalen-2-yl)acetamides were synthesized and evaluated for their antiproliferative activities against multiple cancer cell lines.
- Notably, compounds that shared structural features with the target compound exhibited selective toxicity towards cancer cells while sparing normal cells .
- Fragment Screening Studies :
Propiedades
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c22-20(12-15-6-3-5-14-4-1-2-7-17(14)15)21-16-8-9-18-19(13-16)24-11-10-23-18/h1-7,16,18-19H,8-13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXLNHBWONAQAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)CC3=CC=CC4=CC=CC=C43)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













